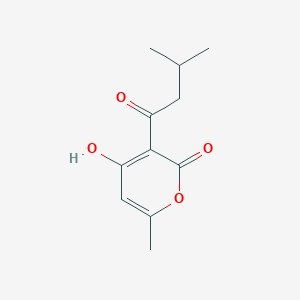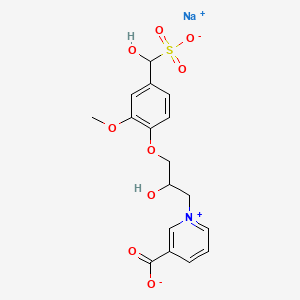
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt is a complex organic compound. It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinium ring, a carboxylic acid group, and a hydroxysulfomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt typically involves multiple steps. The process begins with the preparation of the pyridinium ring, followed by the introduction of the carboxylic acid group and the hydroxysulfomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt include other pyridinium salts with different substituents on the pyridinium ring. Examples include:
- Pyridinium chlorochromate
- Pyridinium bromide
- Pyridinium iodide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
68016-07-9 |
|---|---|
Formule moléculaire |
C17H18NNaO9S |
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]-2-methoxyphenoxy]propyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H19NO9S.Na/c1-26-15-7-11(17(22)28(23,24)25)4-5-14(15)27-10-13(19)9-18-6-2-3-12(8-18)16(20)21;/h2-8,13,17,19,22H,9-10H2,1H3,(H-,20,21,23,24,25);/q;+1/p-1 |
Clé InChI |
FLUHPABUEFAKIV-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])OCC(C[N+]2=CC=CC(=C2)C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


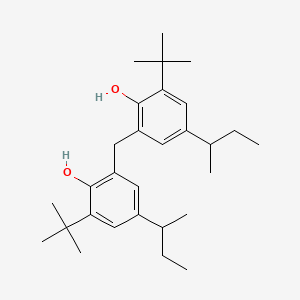
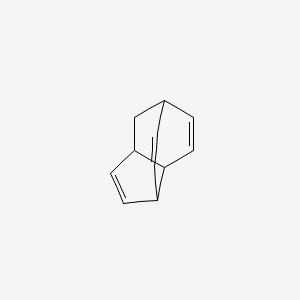
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
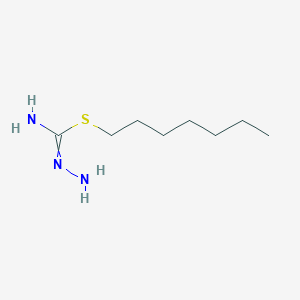

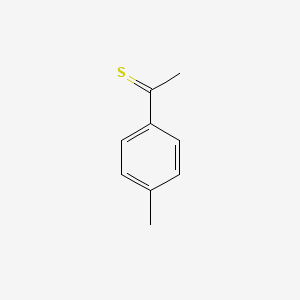

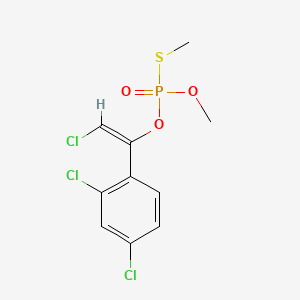
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
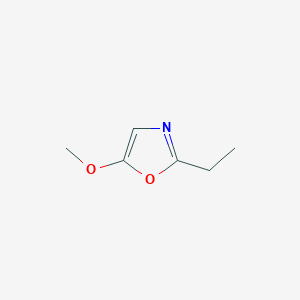
![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
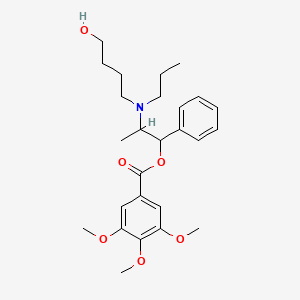
![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
